[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester
Description
[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (CAS 1353962-49-8) is a piperidine-derived carbamate compound with the molecular formula C₁₆H₂₅N₃O₂. Its structure features a piperidine ring substituted with a methyl-carbamic acid benzyl ester group and a 2-aminoethyl side chain. Key synonyms include benzyl N-[1-(2-aminoethyl)piperidin-4-yl]-N-methylcarbamate and AM93872 .
Properties
IUPAC Name |
benzyl N-[1-(2-aminoethyl)piperidin-4-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18(15-7-10-19(11-8-15)12-9-17)16(20)21-13-14-5-3-2-4-6-14/h2-6,15H,7-13,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJDFOWATLCKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136550 | |
| Record name | Carbamic acid, N-[1-(2-aminoethyl)-4-piperidinyl]-N-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353973-54-2 | |
| Record name | Carbamic acid, N-[1-(2-aminoethyl)-4-piperidinyl]-N-methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353973-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-aminoethyl)-4-piperidinyl]-N-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101136550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Aminoethyl Group: This step often involves nucleophilic substitution reactions where an amino group is introduced to the piperidine ring.
Formation of the Carbamic Acid Ester: This involves the reaction of the piperidine derivative with benzyl chloroformate under basic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbamic acid ester to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the piperidine ring or the benzyl ester moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for investigating the pharmacological properties of similar structures.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the piperidine ring may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents on the piperidine ring, amino/functional groups, and ester moieties. Below is a detailed comparison:
2.1. Substituent Modifications on the Piperidine Ring
2.2. Functional Group Variations
- Amino vs. Hydroxy Groups: Replacing the aminoethyl group (CAS 1353962-49-8) with a hydroxyethyl group (CAS 122021-01-6) reduces nucleophilicity and basicity, impacting reactivity in synthetic pathways .
- Acetylated Amines: Compounds like [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS 1353960-74-3) introduce acetylated amines, which may enhance metabolic stability by resisting enzymatic degradation .
Key Data Table
Biological Activity
[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, an aminoethyl group, and a benzyl ester moiety, which contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 305.42 g/mol. The compound's structure includes:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Aminoethyl Group : An ethyl chain with an amino group that can participate in hydrogen bonding.
- Benzyl Ester Moiety : Enhances lipophilicity and may influence receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. For instance, a study demonstrated that similar piperidine compounds exhibited cytotoxic effects on cancer cell lines, such as FaDu hypopharyngeal tumor cells, showing better efficacy than conventional chemotherapeutics like bleomycin .
2. Cholinesterase Inhibition
The compound has been investigated for its ability to inhibit cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer’s. Research indicates that piperidine derivatives can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially improving cognitive function by enhancing acetylcholine levels in the brain .
3. Antimicrobial Properties
Piperidine derivatives have also shown promise as antimicrobial agents. Studies indicate that compounds with similar structures possess inhibitory effects against various bacterial strains, including MRSA and E. coli, suggesting their potential use in treating infections .
Case Studies
Research Findings
Research surrounding this compound has focused on its synthesis and biological evaluation:
- Synthesis : The compound is synthesized through multiple steps involving the formation of the piperidine ring and subsequent reactions to introduce the aminoethyl group and carbamic acid ester functionality.
- Pharmacological Studies : Investigations into structure–activity relationships (SAR) have revealed that modifications on the piperidine ring can significantly influence biological activity, highlighting the importance of specific functional groups in enhancing therapeutic efficacy .
- Potential Applications : Given its diverse biological activities, this compound could serve as a lead structure for developing new drugs targeting cancer, neurodegenerative diseases, and bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
